

An In-depth Technical Guide to the Thermochemical Properties of 1,4-Dinitrobenzene

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Compound of Interest

Compound Name: 1,4-Dinitrobenzene

Cat. No.: B086053

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermochemical properties of **1,4-Dinitrobenzene** (p-DNB). An understanding of these properties is critical for the safe handling, storage, and application of this energetic material in research and development. This document presents quantitative data in a structured format, details the experimental methodologies used for their determination, and visualizes key relationships and workflows.

Core Thermochemical Data

The thermochemical properties of **1,4-Dinitrobenzene** are summarized in the tables below. These values are essential for thermodynamic calculations, safety assessments, and computational modeling.

Table 1: Enthalpic and Thermodynamic Properties of **1,4-Dinitrobenzene**

Property	Symbol	Value	Units
Standard Molar Enthalpy of Formation (solid, 298.15 K)	$\Delta_f H^\circ(s)$	-20.5	kJ/mol
Standard Molar Enthalpy of Combustion (solid, 298.15 K)	$\Delta_c H^\circ(s)$	-2902	kJ/mol
Standard Molar Enthalpy of Sublimation (298.15 K)	$\Delta_{sub} H^\circ$	89.1 ± 1.7	kJ/mol
Standard Molar Enthalpy of Fusion	$\Delta_{fus} H^\circ$	27.2	kJ/mol

Table 2: Heat Capacity and Phase Transition Properties of **1,4-Dinitrobenzene**

Property	Symbol	Value	Units
Solid Phase Heat Capacity (298.15 K)	$C_p(s)$	192.0 - 200.0	J/mol·K
Melting Point	T_{fus}	170 - 173	°C
Boiling Point	T_{boil}	299	°C

Experimental Protocols

The determination of the thermochemical properties of **1,4-Dinitrobenzene** relies on precise calorimetric and analytical techniques. The following sections detail the generalized experimental protocols for the key measurements cited.

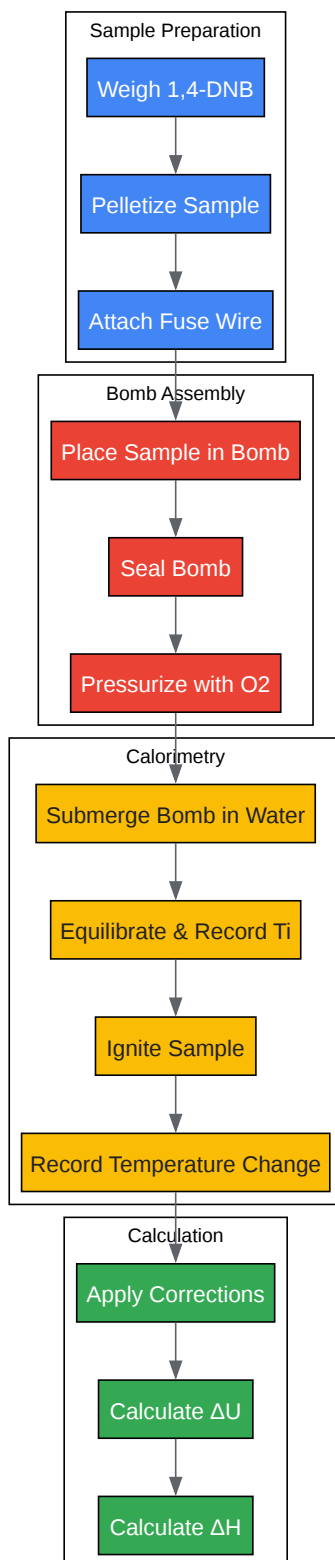
Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, a constant-volume apparatus.

Methodology:

- **Sample Preparation:** A precisely weighed pellet of high-purity **1,4-Dinitrobenzene** (typically 0.5 - 1.0 g) is placed in a crucible within the bomb calorimeter. A known length of fuse wire is positioned in contact with the sample.
- **Assembly and Pressurization:** The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm. A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in its liquid state.
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water surrounding the bomb is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- **Corrections and Calculation:** The raw temperature change is corrected for heat exchange with the surroundings, the heat released by the combustion of the fuse wire, and the formation of nitric acid from residual nitrogen. The heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid) is used to calculate the heat of combustion at constant volume (ΔU). This value is then converted to the enthalpy of combustion at constant pressure (ΔH) using thermodynamic relationships.

Workflow for Enthalpy of Combustion Determination

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Caption: Workflow for Enthalpy of Combustion Determination.

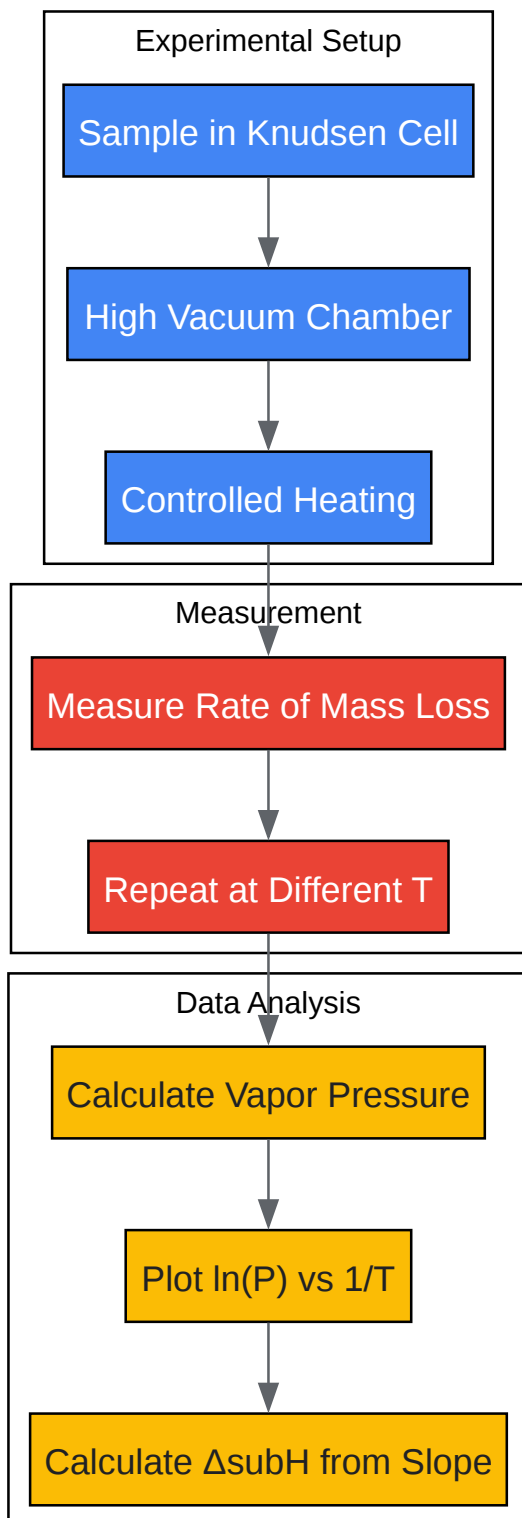
Determination of Enthalpy of Sublimation via Knudsen Effusion

The Knudsen effusion method is employed to measure the vapor pressure of a solid at different temperatures, from which the enthalpy of sublimation is calculated.

Methodology:

- **Sample Preparation:** A small amount of crystalline **1,4-Dinitrobenzene** is placed in a Knudsen cell, which is a small container with a precisely machined, small orifice.
- **Experimental Setup:** The Knudsen cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.
- **Data Collection:** As the sample sublimates, the vapor effuses through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a sensitive microbalance.
- **Vapor Pressure Calculation:** The vapor pressure at that temperature is calculated from the rate of mass loss using the Knudsen equation, which relates vapor pressure to the rate of effusion, the area of the orifice, the temperature, and the molar mass of the substance.
- **Enthalpy of Sublimation Determination:** The experiment is repeated at several different temperatures to obtain a series of vapor pressure-temperature data points. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Knudsen Effusion Method for Enthalpy of Sublimation

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Caption: Knudsen Effusion Method for Enthalpy of Sublimation.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique used to measure heat capacity and the enthalpy of phase transitions.

Methodology:

- **Calibration:** The DSC instrument is calibrated for temperature and heat flow using certified reference materials (e.g., indium).
- **Sample Preparation:** A small, precisely weighed sample of **1,4-Dinitrobenzene** (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- **Experimental Program:** The sample and reference pans are placed in the DSC cell. A temperature program is initiated, typically involving a heating ramp at a constant rate (e.g., 10 °C/min) over the temperature range of interest.
- **Data Acquisition:** The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.
- **Heat Capacity Calculation:** The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) run under identical conditions.
- **Enthalpy of Fusion:** The endothermic peak observed during melting is integrated to determine the enthalpy of fusion ($\Delta_{\text{fus}}H$).

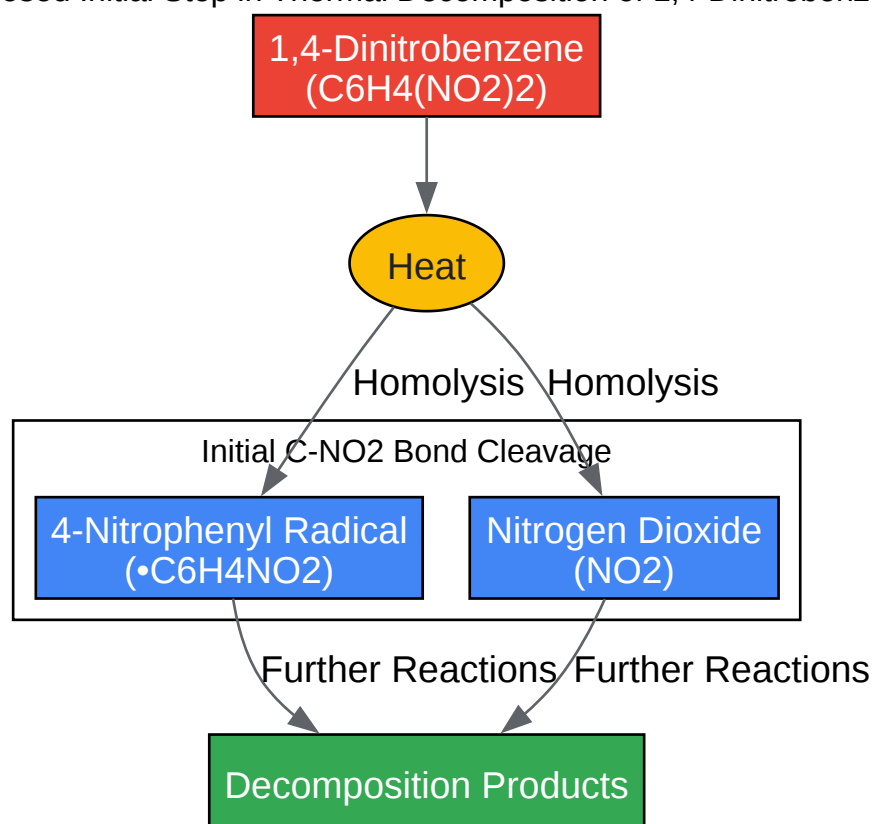
Thermal Decomposition

1,4-Dinitrobenzene is an energetic material and its thermal decomposition can be vigorous. When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1] The decomposition can be explosive, especially under confinement where high pressure can build up.[1]

The initial and most favorable step in the thermal decomposition of many aromatic nitro compounds is the homolytic cleavage of the C-NO₂ bond to form a phenyl radical and nitrogen dioxide (NO₂). Subsequent reactions are complex and can involve a variety of radical chain mechanisms, leading to the formation of a range of gaseous products, including NO_x, CO, and CO₂, as well as solid carbonaceous residues.

The study of decomposition products can be carried out using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), which involves the thermal fragmentation of the molecule followed by separation and identification of the resulting smaller, volatile compounds.

Proposed Initial Step in Thermal Decomposition of 1,4-Dinitrobenzene



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Caption: Proposed Initial Step in Thermal Decomposition.

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References

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